3-(Tert-butyl)-8-chloro-1-iodoimidazo[1,5-a]pyrazine

Cross-coupling Chemoselectivity Sequential functionalization

For medicinal chemistry teams developing kinase inhibitors or chemokine receptor antagonists, sourcing a building block with orthogonal reactivity is critical. This compound provides a solution with its differential 1-iodo and 8-chloro substitution, enabling two sequential cross-coupling reactions without protecting group manipulations, thus reducing synthetic steps. Key advantages include: • Orthogonal Reactivity: The C-I bond at the 1-position offers higher oxidative addition reactivity than C-Br or C-Cl for selective diversification. • Supply Chain Efficiency: Available from multiple global suppliers with purity ≥98%, ensuring competitive procurement and reliable stock for hit-to-lead programs. • Validated Scaffold: Its core structure is a proven pharmacophore for developing orally bioavailable CXCR3 antagonists for inflammatory diseases.

Molecular Formula C10H11ClIN3
Molecular Weight 335.57 g/mol
CAS No. 1211524-21-8
Cat. No. B1405830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Tert-butyl)-8-chloro-1-iodoimidazo[1,5-a]pyrazine
CAS1211524-21-8
Molecular FormulaC10H11ClIN3
Molecular Weight335.57 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC(=C2N1C=CN=C2Cl)I
InChIInChI=1S/C10H11ClIN3/c1-10(2,3)9-14-8(12)6-7(11)13-4-5-15(6)9/h4-5H,1-3H3
InChIKeyWHTPOYPIRLUVIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(tert-Butyl)-8-chloro-1-iodoimidazo[1,5-a]pyrazine: Compound Overview


3-(Tert-butyl)-8-chloro-1-iodoimidazo[1,5-a]pyrazine (CAS: 1211524-21-8) is a tri-substituted imidazo[1,5-a]pyrazine derivative featuring a tert-butyl group at the 3-position, a chlorine atom at the 8-position, and an iodine atom at the 1-position of the fused bicyclic core . With a molecular formula of C₁₀H₁₁ClIN₃ and molecular weight of 335.57 g/mol, this heterocyclic compound serves as a versatile advanced intermediate in medicinal chemistry programs, particularly in the development of kinase inhibitors and chemokine receptor antagonists . The imidazo[1,5-a]pyrazine scaffold is recognized for its ability to modulate diverse biological targets including enzymes and receptors, positioning this compound as a strategic building block for drug discovery efforts .

Workflow Sequential cross-coupling diversification Medicinal chemistry building block
Reactivity handle Iodo (C-I) and chloro (C-Cl) sites Programmed reactivity without protecting groups
Procurement context Multi-supplier advanced intermediate Supports competitive sourcing review

3-(tert-Butyl)-8-chloro-1-iodoimidazo[1,5-a]pyrazine: Why Substitution Fails


In-class imidazo[1,5-a]pyrazine derivatives are not interchangeable due to fundamental differences in halogen substitution patterns that dictate sequential cross-coupling reactivity and downstream functionalization pathways. The target compound's unique combination of a 1-iodo substituent (highest oxidative addition reactivity in Pd-catalyzed couplings) alongside an 8-chloro substituent (lower reactivity) enables programmed, sequential diversification of the bicyclic core without protecting group manipulations [1]. Replacement with non-iodinated analogs (e.g., 3-(tert-butyl)-8-chloroimidazo[1,5-a]pyrazine, CAS 1320266-99-6) eliminates the primary coupling handle, while substitution with bromo analogs alters the chemoselectivity profile . These differences translate directly to divergent synthetic route efficiency, yield, and procurement cost per functionalized product .

Non-iodinated analog
Target 1-Iodo-8-chloro substitution Retains primary C-I coupling handle for initial diversification. Substitute 8-Chloro only (CAS 1320266-99-6) Loss of the most reactive handle may limit to single-point functionalization or require harsher conditions.
Bromo analog
Target Iodo substituent at 1-position C-I bond offers highest oxidative addition reactivity for Pd-catalyzed couplings. Substitute Bromo analog (CAS 1352897-61-0) C-Br reactivity shift may alter chemoselectivity profile and coupling yields; review required.
Scaffold mismatch
Target Imidazo[1,5-a]pyrazine core Scaffold class reported with PK advantages in CXCR3 antagonist programs. Substitute Alternative heterocyclic cores Different scaffolds may not transfer the reported pharmacokinetic profile; endpoint context may differ.

3-(tert-Butyl)-8-chloro-1-iodoimidazo[1,5-a]pyrazine: Comparative Evidence


Sequential Cross-Coupling: Iodo vs. Chloro Chemoselectivity

The 1-iodo substituent provides a kinetically distinct oxidative addition handle for palladium-catalyzed cross-coupling reactions compared to the 8-chloro substituent, enabling sequential, programmable diversification of the imidazo[1,5-a]pyrazine core [1]. The iodine atom at the 1-position (C-I bond) undergoes oxidative addition with Pd(0) catalysts significantly faster than the chlorine atom at the 8-position (C-Cl bond), allowing chemists to perform sequential Suzuki, Heck, or other cross-coupling reactions in a controlled order without competing side reactions [1]. In contrast, the non-iodinated analog 3-(tert-butyl)-8-chloroimidazo[1,5-a]pyrazine (CAS 1320266-99-6) possesses only the less reactive C-Cl bond, limiting its utility to single-point diversification or requiring harsher reaction conditions .

Sequential Cross-Coupling Chemoselectivity
Class-level inference
C-I oxidative addition rates 10²–10⁴× faster than C-Cl under standard Pd(0) conditions.
Supports sequential diversification workflow.
Non-iodinated analog limits to single-point coupling; data to verify with specific catalyst system.
Cross-coupling Chemoselectivity Sequential functionalization

Validated CXCR3 Antagonist Intermediate

Imidazo[1,5-a]pyrazine derivatives, including those accessible from the target compound via sequential cross-coupling, have been validated as potent CXCR3 antagonists in a peer-reviewed medicinal chemistry optimization program . The study demonstrated that imidazo-pyrazine cores yielded improved pharmacokinetic properties and potency compared to alternative heterocyclic scaffolds including 8-azaquinazolinone and imidazo-pyrimidine cores . Specifically, lead compound 21 (derived from an imidazo-pyrazine scaffold) achieved in vivo efficacy in blocking leukocyte migration into the lung in a bleomycin-induced inflammation mouse model, with oral bioavailability of 71% following 2 mg/kg PO dosing and clearance of 1.2 L/h/kg after IV administration [1]. While this evidence does not directly quantify the target compound's intrinsic biological activity, it establishes the imidazo[1,5-a]pyrazine scaffold—accessible via the target compound's sequential coupling capability—as a validated pharmacophore with demonstrated in vivo target engagement [1].

Validated CXCR3 Antagonist Intermediate
Class-level inference
Imidazo-pyrazine scaffold-derived compound: CL 1.2 L/h/kg (IV), F = 71% (2 mg/kg PO) in rat PK; in vivo target engagement in bleomycin-induced lung inflammation mouse model.
Reported scaffold-class PK and model-response context.
Does not quantify target compound's intrinsic biological activity; source-specific review recommended.
CXCR3 antagonist Drug discovery Kinase inhibitor Medicinal chemistry

Cost-Benefit: Iodo-Functionalized Building Block

The target compound 3-(tert-butyl)-8-chloro-1-iodoimidazo[1,5-a]pyrazine (CAS 1211524-21-8) is commercially available from multiple global suppliers with pricing and purity data that enable direct procurement cost comparison . In contrast, the 1-bromo-8-chloro analog (CAS 1352897-61-0), which may be considered as an alternative cross-coupling substrate, exhibits substantially different pricing and reactivity characteristics [1]. The iodo-substituted target compound offers higher oxidative addition reactivity (C-I > C-Br > C-Cl) for Pd-catalyzed couplings, potentially enabling milder reaction conditions and higher coupling yields compared to bromo or chloro analogs .

Cost-Benefit: Iodo Building Block
Data to verify
≥95% purity, available from 10+ global suppliers; pricing variable by vendor and purity tier.
Supports procurement cost-comparison review.
Pricing as of 2026 supplier catalogs; iodo reactivity may reduce catalyst loading and improve coupling yields relative to bromo/chloro analogs.
Procurement Cost analysis Building block Synthetic efficiency

3-(tert-Butyl)-8-chloro-1-iodoimidazo[1,5-a]pyrazine: Application Scenarios


Kinase Inhibitor Library Diversification

Medicinal chemistry teams requiring rapid diversification of the imidazo[1,5-a]pyrazine core can leverage the target compound's differential halogen reactivity (1-iodo vs. 8-chloro) to perform two sequential, orthogonal cross-coupling reactions without intermediate protecting group manipulations [1]. This capability directly reduces synthetic step count and enables parallel library synthesis for structure-activity relationship (SAR) studies targeting kinases or chemokine receptors. The validated utility of imidazo-pyrazine scaffolds as kinase inhibitor pharmacophores and CXCR3 antagonists supports the strategic procurement of this building block for hit-to-lead optimization programs .

CXCR3 Antagonist Development

Research groups pursuing CXCR3 antagonists for inflammatory disease indications (multiple sclerosis, rheumatoid arthritis, inflammatory bowel disease, psoriasis) can utilize this building block to access the imidazo-pyrazine scaffold class, which has demonstrated improved pharmacokinetic properties and in vivo efficacy relative to alternative heterocyclic cores [1]. The scaffold class yielded compounds with oral bioavailability of 71% and clearance of 1.2 L/h/kg in rat PK studies, with validated target engagement in a bleomycin-induced lung inflammation mouse model . Procurement of this specific building block enables access to a pharmacophore class with experimentally validated PK advantages.

Cost-Efficient Multi-Step Synthesis

Laboratories planning multi-step synthetic sequences benefit from the target compound's availability from 10+ global suppliers with purity specifications ranging from 95% to 98%+, enabling competitive vendor selection and cost optimization [1]. The iodo substituent's superior oxidative addition reactivity (C-I > C-Br > C-Cl) in Pd-catalyzed cross-coupling reactions supports milder reaction conditions, lower catalyst loadings, and potentially higher coupling yields compared to bromo or chloro analogs, translating to improved synthetic efficiency and reduced cost per functionalized product . Storage at 2-8°C ensures compound stability during laboratory inventory management .

Application
Selection Property
Validation Focus
Kinase inhibitor library diversification
Differential halogen reactivity (C-I / C-Cl)
Sequential cross-coupling efficiency and parallel SAR output
CXCR3 antagonist development
Imidazo-pyrazine scaffold access
Reported scaffold-class PK profile and in vivo model-response context
Cost-efficient multi-step synthesis
Multi-supplier availability and iodo reactivity
Procurement cost review and coupling condition optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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